4,4-Dimethylpentan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Dimethylpentan-2-amine is a colorless liquid with a fruity odor. It has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used to study a new class of potent inhibitors of factor Xa that features a quaternary ammonium ion .

Synthesis Analysis

The synthesis of amines like 4,4-Dimethylpentan-2-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .

Molecular Structure Analysis

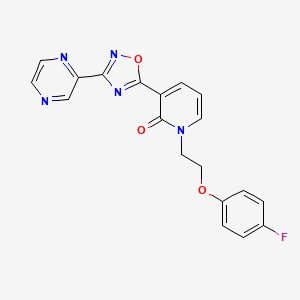

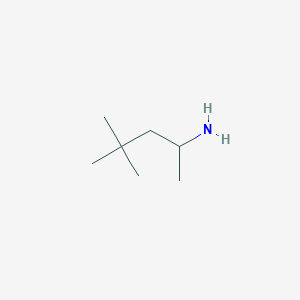

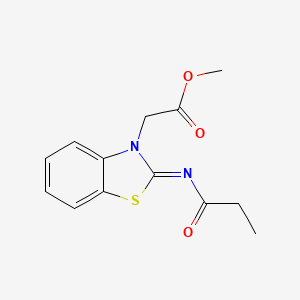

The molecular formula of 4,4-Dimethylpentan-2-amine is C7H17N . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

科学的研究の応用

Neuropathic Pain Treatment

4,4-Dimethylpentan-2-amine: has been identified as a potent small-molecule inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1) . This compound, known as BMS-986176/LX-9211 , exhibits high selectivity and CNS penetration, making it a promising candidate for treating neuropathic pain. It has shown efficacy in rodent models of neuropathic pain and has progressed to phase II clinical trials for conditions such as diabetic peripheral neuropathic pain and postherpetic neuralgia .

Proteomics Research

In proteomics research, 4,4-Dimethylpentan-2-amine hydrochloride is utilized as a specialty chemical. It serves as a reagent in various proteomic applications due to its molecular properties . The compound’s role in proteomics is crucial for understanding protein interactions and functions at a molecular level.

Mineral Processing

The compound’s derivative, 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid (2-DMPT) , has been studied as a collector for the reverse flotation separation of smithsonite from dolomite . This application is significant in mineral processing, where the selective separation of minerals is essential for efficient resource extraction.

CNS Penetrable Inhibitor Development

4,4-Dimethylpentan-2-amine: forms the basis for the development of CNS penetrable inhibitors. These inhibitors target specific kinases within the central nervous system and are being explored for their therapeutic potential in various CNS disorders .

Pharmacokinetic Profiling

The compound has been subjected to pharmacokinetic profiling to determine its behavior within biological systems. Its favorable pharmacokinetic properties have led to its selection for clinical trials, indicating its potential for human therapeutic use .

Adverse Event Monitoring

During its clinical trials, 4,4-Dimethylpentan-2-amine has been monitored for adverse events to ensure its safety profile. This monitoring is a critical step in the development of any new therapeutic agent .

作用機序

Target of Action

The primary target of 4,4-Dimethylpentan-2-amine is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key player in the regulation of endocytosis, a process that cells use to take in molecules from their environment. This makes AAK1 a viable target for treating neuropathic pain .

Mode of Action

4,4-Dimethylpentan-2-amine acts as a potent inhibitor of AAK1 . It binds to the kinase, preventing it from performing its normal function in the cell. This disruption can lead to changes in the cell’s behavior, particularly in relation to pain signaling .

Biochemical Pathways

The inhibition of AAK1 affects the endocytosis process within the cell. Endocytosis is a critical pathway for the internalization of a variety of molecules, including receptors and other proteins. By inhibiting AAK1, 4,4-Dimethylpentan-2-amine can potentially alter these pathways and their downstream effects .

Pharmacokinetics

The compound has excellent central nervous system (CNS) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . This suggests that it has good bioavailability and can effectively reach its target in the body.

Result of Action

The molecular and cellular effects of 4,4-Dimethylpentan-2-amine’s action are primarily related to its impact on AAK1 and the endocytosis pathway. By inhibiting AAK1, it can disrupt normal cellular processes and potentially alleviate neuropathic pain .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,4-dimethylpentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVBRZMHQJCGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethylpentan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)

![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)

![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)

![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)